![molecular formula C6H5F2NOS B6234095 2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde CAS No. 1784602-41-0](/img/no-structure.png)
2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde
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Description
Compounds with a structure similar to “2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde” often contain a thiazole ring, which is a heterocyclic compound with both sulfur and nitrogen . The “2-(1,1-difluoroethyl)” part suggests the presence of a difluoroethyl group attached to the second carbon of the thiazole ring .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a suitable precursor with a source of difluoroethyl group . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of such compounds would likely feature a five-membered thiazole ring with a difluoroethyl group attached to one of the carbon atoms . The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of such compounds would depend on the specific functional groups present. The thiazole ring is aromatic and relatively stable, but can undergo electrophilic substitution . The difluoroethyl group might be susceptible to reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors influencing these properties could include the presence of polar functional groups, the size and shape of the molecule, and the specific atoms present .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde involves the reaction of 2-bromo-1,1-difluoroethane with thiosemicarbazide followed by oxidation of the resulting thiazole intermediate to form the desired product.", "Starting Materials": [ "2-bromo-1,1-difluoroethane", "thiosemicarbazide", "sodium hydroxide", "hydrogen peroxide", "acetic acid" ], "Reaction": [ "Step 1: Dissolve thiosemicarbazide (1.0 equiv) in ethanol and add 2-bromo-1,1-difluoroethane (1.1 equiv) dropwise with stirring. Heat the reaction mixture at reflux for 12 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the precipitated solid. Wash the solid with ethanol and dry under vacuum to obtain the thiazole intermediate.", "Step 3: Dissolve the thiazole intermediate in acetic acid and add sodium hydroxide (1.5 equiv) dropwise with stirring. Add hydrogen peroxide (1.5 equiv) slowly and continue stirring for 6 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract with ethyl acetate. Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product as a yellow solid." ] } | |
CAS RN |
1784602-41-0 |
Product Name |
2-(1,1-difluoroethyl)-1,3-thiazole-5-carbaldehyde |
Molecular Formula |
C6H5F2NOS |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
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